

# Tivozanib dosing schedule 21 days on 7 days off

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## Compound Focus: Tivozanib

CAS No.: 475108-18-0

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## Clinical Dosing Protocol and Administration

The foundational regimen for **tivozanib** is structured to optimize efficacy while managing tolerability. The key parameters are summarized in the table below.

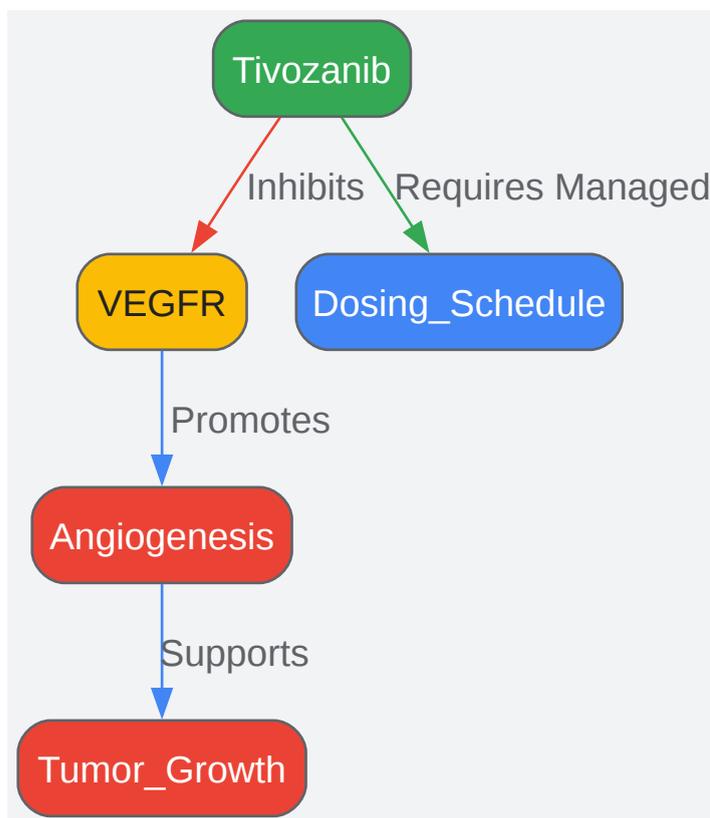
Parameter	Specification
Standard Dosage	1.34 mg [1]
Frequency	Once daily [1]
Administration	Orally, with water; without regard to meals [1] [2]
Treatment Cycle	28 days [1]
Active Dosing Period	21 days [1]
Treatment-Free Period	7 days [1]
Available Strengths	1.34 mg, 0.89 mg (for dose reduction) [1]

## Scientific Rationale and Pharmacological Basis

The 21-days-on/7-days-off schedule was established through phased clinical development to balance continuous target inhibition with patient tolerance.

- **Mechanism of Action:** **Tivozanib** is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR)-1, -2, and -3 [3] [4] [2]. By blocking VEGF-mediated signaling, it inhibits angiogenesis and vascular permeability in tumor tissues [4].
- **Pharmacokinetic Profile:** **Tivozanib** has an extended plasma half-life of approximately 4.7 days [4]. The intermittent dosing schedule helps manage drug accumulation and associated toxicities while maintaining efficacy.
- **Clinical Trial Evolution:** Early phase I trials explored a 28-days-on/14-days-off schedule [2]. Subsequent phase III trials (TIVO-1, TIVO-3) established the 21/7 schedule, which demonstrated improved progression-free survival and a manageable safety profile [4].

The following diagram illustrates the core mechanism of action and the logical flow from VEGFR inhibition to the established dosing schedule.



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## Dose Modifications and Safety Monitoring

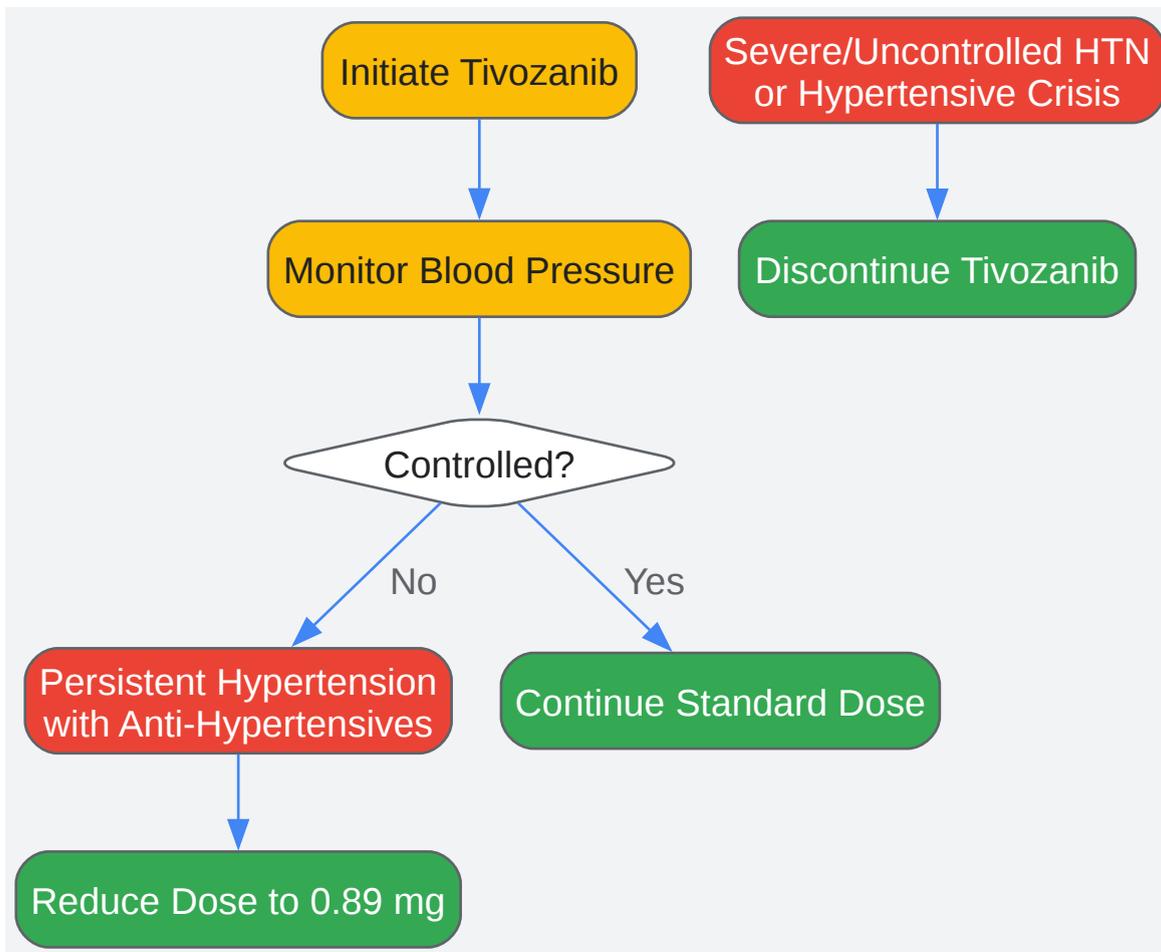
Dose adjustments are critical for managing adverse reactions. The following table outlines common adverse reactions and modification guidelines.

| **Parameter** | **Details** | | :--- | :--- | | **Common Adverse Reactions** | Fatigue/asthenia, hypertension, diarrhea, decreased appetite, nausea, dysphonia, hypothyroidism, cough, stomatitis [1]. | | **Serious Adverse Reactions** | Hypertension (45% of patients, 22%  $\geq$ Grade 3), hemorrhagic events (11%), cardiac failure (1.6%), arterial thromboembolism (2.0%), venous thrombotic events (2.4%), GI perforation, proteinuria (8%), RPLS [1]. | | **Dose Reduction Strength** | 0.89 mg capsule [1]. | | **Key Modifications** |

- **Hypertension:** Reduce dose for persistent hypertension not controlled by anti-hypertensives. Discontinue for severe/uncontrolled hypertension or hypertensive crisis [1].
- **Proteinuria:** Reduce dose or interrupt for moderate to severe proteinuria. Discontinue for nephrotic syndrome [1].
- **Other Serious Events:** Interrupt or discontinue based on severity for cardiac failure, arterial thromboembolism, GI perforation, or RPLS [1].

| | **Pre-Surgical Management** | Withhold for at least 24 days prior to elective surgery [1]. |

The workflow for managing patients on **tivozanib**, particularly regarding hypertension, can be visualized as follows.



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## Concomitant Medication Considerations

**Tivozanib** has a favorable drug interaction profile, but one key interaction requires attention.

- **Strong CYP3A4 Inducers:** Coadministration with strong inducers (e.g., rifampin, carbamazepine, phenytoin) should be avoided, as they may decrease **tivozanib** plasma concentrations [1] [2].
- **CYP3A4 Inhibitors:** Unlike some other VEGFR-TKIs, concomitant administration with CYP3A4 inhibitors is permitted, which may simplify medication management for patients on complex regimens [2].

## Use in Specific Patient Populations

Dosing must be adjusted for patients with specific clinical characteristics.

Population	Recommendation
<b>Hepatic Impairment</b>   <b>Moderate impairment:</b> Reduce dose to 0.89 mg once daily [1]. <b>Severe impairment:</b> Recommended dosage has not been established [1].     <b>Renal Impairment</b>   <b>End-stage renal disease:</b> Recommended dosage has not been established [1].     <b>Pregnancy/Lactation</b>   Can cause fetal harm. Advise use of effective contraception during and for 1 month after treatment. Advise not to breastfeed [1] [5].	

## Summary and Key Clinical Takeaways

For researchers and clinicians, the key takeaways are:

- The **21/7 schedule** is a cornerstone of **tivozanib** therapy, born from its pharmacokinetics and refined in clinical trials.
- **Proactive monitoring** for hypertension and other class-specific adverse events is non-negotiable for safe administration.
- The availability of a **lower strength (0.89 mg)** and clear guidelines for dose reduction provide a structured approach to managing toxicity.
- Its **high selectivity for VEGFR** and favorable drug interaction profile distinguish it within the VEGFR-TKI class.

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To cite this document: Smolecule. [Tivozanib dosing schedule 21 days on 7 days off]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548162#tivozanib-dosing-schedule-21-days-on-7-days-off>]

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